molecular formula C23H43BF3NO B1460103 Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide CAS No. 906007-25-8

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide

Cat. No. B1460103
M. Wt: 417.4 g/mol
InChI Key: DKQGOLDYDINUJJ-UHFFFAOYSA-N
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Description

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide is a chemical compound with the molecular formula C23H43BF3NO . It is a solid substance that appears as yellow crystals .


Molecular Structure Analysis

The molecular structure of Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide is derived from its molecular formula, C23H43BF3NO . The InChI code provides a standard way to encode the molecule’s structure .


Physical And Chemical Properties Analysis

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide is a solid substance that appears as yellow crystals . Its melting point ranges from 98 to 102 °C . The molecular weight of this compound is 417.40 .

Scientific Research Applications

Synthesis and Characterization

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide and related compounds have been extensively studied for their unique properties and applications in organic synthesis. For instance, research has explored the stereochemical outcomes of reducing derivatives of 4-oxo α-amino acids, utilizing sodium boranuide in specific solvent conditions to achieve desired stereoselectivities, illustrating the compound's utility in synthesizing hydroxylated α-amino acids with applications towards clavalanine and erythro-4-hydroxyornithine synthesis (Jackson et al., 1994).

Lipophilicity and Stability Studies

Research on tetraarylborate ions, including those with trifluoromethyl groups, highlights their synthesis and evaluation of lipophilicity, demonstrating their potential in solvent extraction applications due to their high lipophilicity and stability under various conditions (Fujiki et al., 1992). These properties make them valuable for the development of new materials and reagents in organic and inorganic chemistry.

Chemical Reactivity and Bond Formation

Studies on the reactivity and formation of silyloxonium ions using tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a counteranion provide insights into the nuanced behaviors of these compounds in the presence of ethers at low temperatures. This research is crucial for understanding the mechanisms behind the formation of stable ionic structures in chemical syntheses (Kira et al., 1992).

Applications in Asymmetric Synthesis

Research on the application of tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide derivatives in the asymmetric synthesis of protected 1,2-aminoalcohols and 2-hydroxymethyl nitrogen heterocycles showcases their versatility as reagents. The high diastereoselectivity achieved in these syntheses underscores the potential of these compounds in producing enantiomerically enriched products, which is essential for the pharmaceutical industry (Cooper et al., 2002).

Safety And Hazards

Safety information for Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(5-12)2-4-7/h5-16H2,1-4H3;1-4,12H,5H2/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQGOLDYDINUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CO)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43BF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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